molecular formula C9H9N3O2 B1444663 ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate CAS No. 915142-91-5

ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate

Cat. No. B1444663
M. Wt: 191.19 g/mol
InChI Key: WNWIDMDDPSFGQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate” is a chemical compound with the molecular formula C9H9N3O2 . It belongs to the class of pyrrolopyrimidines, which are heterocyclic compounds containing a pyrrolo[2,3-d]pyrimidine moiety .


Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidines has been reported in various studies . For instance, one method involves the methylation of 4-chloro-7H-pyrrolo-[2,3-d]pyrimidine with methyl iodide and subsequent reaction with an appropriate amine at elevated temperatures . Another method involves the reaction of chalcone with guanidine hydrochloride .


Molecular Structure Analysis

The molecular structure of “ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate” is characterized by a pyrrolo[2,3-d]pyrimidine core, which is a six-membered heterocyclic compound containing two nitrogen atoms at the 1st and 3rd positions . The ethyl carboxylate group is attached to the 4th position of the pyrrolopyrimidine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate” include a molecular weight of 191.19 . The compound is a solid with a melting point of 213 - 215°C (Dec) .

Scientific Research Applications

Synthesis Methods

  • Intramolecular Cyclization : Ethyl N-alkyl-N-(6-amino-5-formylpyrimidin-4-yl)-glycinate derivatives undergo intramolecular cyclization under sodium methoxide to form methyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylates. This method presents a pathway for synthesizing new pyrimido-[5',4':4,5]pyrrolo[2,1-c][1,4]oxazines with various group attachments (Verves et al., 2013).

  • Antifolate Synthesis : The compound has been utilized in the synthesis of classical antifolate N-{4-[(2,4-diamino-5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)sulfanyl]benzoyl}-l-glutamic acid, a potential dihydrofolate reductase inhibitor and antitumor agent (Gangjee et al., 2007).

  • Formation of Reactive Lactam Ring : In a process involving phase-transfer alkylation and subsequent reactions, ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate is used to form compounds with a reactive lactam ring, acting as active-site-directed inhibitors of xanthine oxidase (Rosemeyer et al., 1985).

  • Pyrimidine Ring Opening : The compound is involved in the synthesis where the pyrimidine ring of pyrrolo[2,3-d]pyrimidines undergoes spontaneous opening after intramolecular acylation (Rosemeyer et al., 1985).

  • Synthesis of Pyrrolopyridines : The compound serves as a starting material for the synthesis of various pyrrolopyridine derivatives with antibacterial activity (Toja et al., 1986).

Applications in Disease Treatment and Inhibition

  • Antitumor Activity : It has been used in the synthesis of compounds showing potent inhibition of human dihydrofolate reductase and significant antitumor activity (Gangjee et al., 2007).

  • Inhibition of Pathogens : Some derivatives show potent and selective inhibition of dihydrofolate reductase from pathogens causing opportunistic infections in immunocompromised patients (Gangjee et al., 2007).

  • Active-Site-Directed Inhibition : The reactive lactam ring-bearing compounds synthesized from ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate act as active-site-directed, irreversible inhibitors of xanthine oxidase (Rosemeyer et al., 1985).

Safety And Hazards

The safety information for “ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate” indicates that it should be handled with caution. Prolonged exposure should be avoided, and it should not be inhaled or come into contact with the eyes, skin, or clothing .

properties

IUPAC Name

ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-2-14-9(13)7-6-3-4-10-8(6)12-5-11-7/h3-5H,2H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNWIDMDDPSFGQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CNC2=NC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50735153
Record name Ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50735153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate

CAS RN

915142-91-5
Record name Ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50735153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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